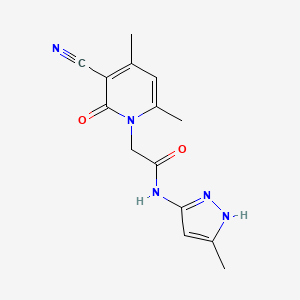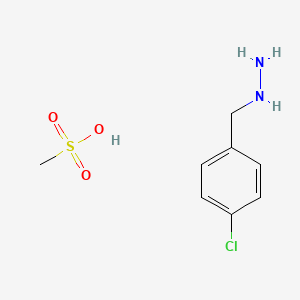
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide is an organic compound that has garnered attention in scientific research due to its unique structure and potential applications across various fields. This compound contains both pyridine and pyrazole rings, making it a multifaceted molecule with interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide typically involves a multi-step process:
Formation of Pyridine Derivative: : The starting material, often a pyridine derivative, undergoes nitration and subsequent reduction to form the 4,6-dimethyl-3-nitropyridine-2-one.
Introduction of Cyano Group: : The nitro group is then substituted with a cyano group through nucleophilic substitution reactions.
Formation of Pyrazole Ring: : Separately, the pyrazole ring is prepared, typically from hydrazine and an appropriate β-keto ester.
Final Coupling Reaction: : The two fragments are then coupled through an acetamide linkage using peptide coupling reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the aforementioned synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Large-scale synthesis might leverage continuous flow chemistry to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide can undergo oxidation reactions, particularly at the methyl groups on the pyridine ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: : The compound can be reduced, primarily at the cyano group, to produce primary amines under reducing conditions such as hydrogenation.
Substitution: : The presence of reactive sites on both pyridine and pyrazole rings allows for substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used under acidic or neutral conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) under an inert atmosphere.
Substitution: : Conditions vary depending on the desired substituents but often involve the use of bases, acids, or other catalysts to facilitate the reaction.
Major Products
Major products from these reactions include oxidized derivatives (aldehydes, acids), reduced amines, and various substituted analogs depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide has found applications in several areas:
Chemistry: : As a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: : Its potential as a bioactive molecule, influencing pathways related to its structural motifs.
Medicine: : Exploration as a lead compound in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: : Use in materials science for developing novel polymers or coatings due to its unique chemical properties.
Wirkmechanismus
Molecular Targets and Pathways
The mechanism by which this compound exerts its effects is largely dependent on its structural components:
Pyridine Ring: : Known to interact with a variety of enzymes and receptors, possibly inhibiting or modifying their activity.
Pyrazole Ring: : Often involved in modulating biological pathways, particularly those related to inflammation and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds
This compound can be compared with other molecules containing pyridine and pyrazole rings. What sets it apart is the specific substitution pattern and the presence of both cyano and acetamide groups, which confer unique reactivity and potential biological activity.
List of Similar Compounds
2-(4,6-Dimethyl-2-oxopyridin-1(2H)-yl)acetamide: : Lacks the cyano group and pyrazole ring, affecting its reactivity and biological properties.
3-cyano-4,6-dimethyl-2-oxo-N-phenylpyridine-1(2H)-carboxamide: : Contains a phenyl group instead of a pyrazole ring, influencing its interaction with biological targets.
1-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-methyl-1H-pyrazole-5-carboxamide: : Similar in structure but with variations in functional groups that alter its overall chemical behavior.
Remember that this compound and its applications are subject to ongoing research, and new findings may emerge as scientific understanding progresses.
Eigenschaften
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-8-4-10(3)19(14(21)11(8)6-15)7-13(20)16-12-5-9(2)17-18-12/h4-5H,7H2,1-3H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZVTMGZMBFDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2848786.png)
![2-Phenyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B2848787.png)
![2-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2848789.png)
![2-(ethylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2848790.png)

![N-(5-acetamido-2-methoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2848792.png)
![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2848793.png)
![1-{6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B2848796.png)


![1-((2-Oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)piperidine-4-carboxamide](/img/structure/B2848801.png)
![6-oxo-N-phenyl-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2848802.png)
![4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2848803.png)
